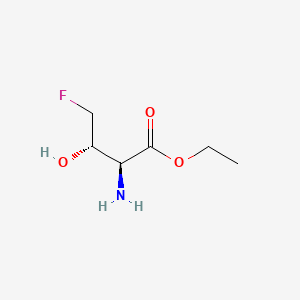

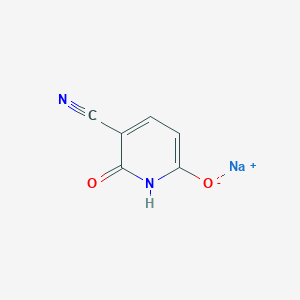

![molecular formula C28H26O16S B583708 methyl (2S,3S,4S,5R,6S)-3,4,5-triacétoxy-6-[4-oxo-3-(4-sulfooxyphényl)chromène-7-yl]oxyoxane-2-carboxylate CAS No. 1041261-16-8](/img/structure/B583708.png)

methyl (2S,3S,4S,5R,6S)-3,4,5-triacétoxy-6-[4-oxo-3-(4-sulfooxyphényl)chromène-7-yl]oxyoxane-2-carboxylate

Vue d'ensemble

Description

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structural features, including a benzopyran ring system and multiple functional groups, which contribute to its reactivity and biological properties.

Applications De Recherche Scientifique

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity and mechanisms of flavonoid derivatives.

Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a suitable phenylpropanoid precursor.

Introduction of the sulfooxy group: This step involves the sulfonation of the phenyl ring, typically using sulfur trioxide or chlorosulfonic acid.

Glycosylation: The attachment of the glucopyranosiduronate moiety is achieved through glycosylation reactions, often using glycosyl donors and catalysts such as silver triflate.

Acetylation: The final step involves the acetylation of the hydroxyl groups on the glucopyranosiduronate moiety using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzopyran moiety.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis.

Major Products Formed

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavonoids.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Hydrolysis: Deacetylated glucopyranosiduronate derivatives.

Mécanisme D'action

The biological effects of DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE are primarily mediated through its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.

Comparaison Avec Des Composés Similaires

DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE can be compared with other flavonoid derivatives such as:

Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

Kaempferol: Exhibits anticancer and cardioprotective effects.

Luteolin: Possesses neuroprotective and anti-inflammatory activities.

Uniqueness

The unique combination of the sulfooxy group and the glucopyranosiduronate moiety in DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE enhances its solubility, bioavailability, and biological activity compared to other flavonoids.

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36)/t23-,24-,25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYDFNVTVUNKCE-YYDZWWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747411 | |

| Record name | Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041261-16-8 | |

| Record name | Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)

![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)

![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)